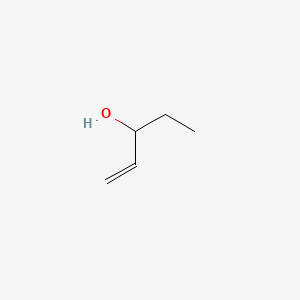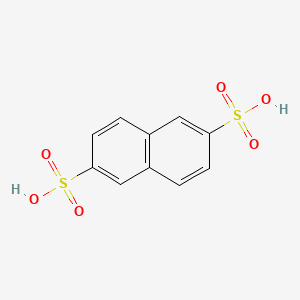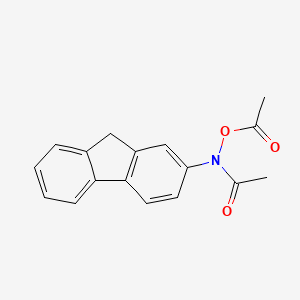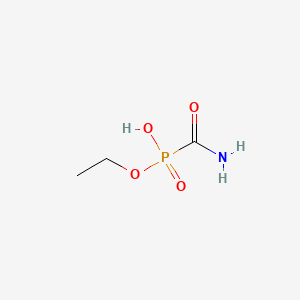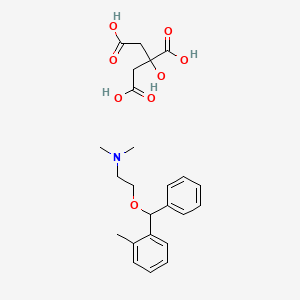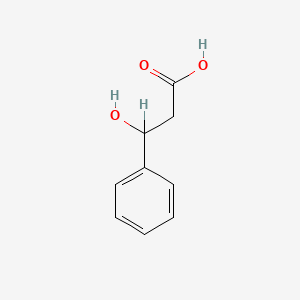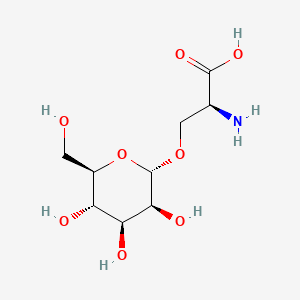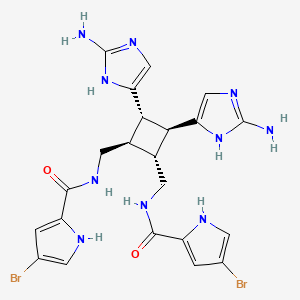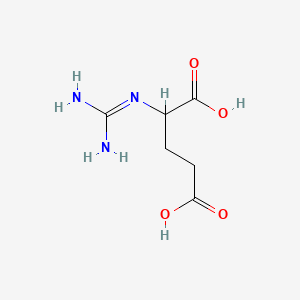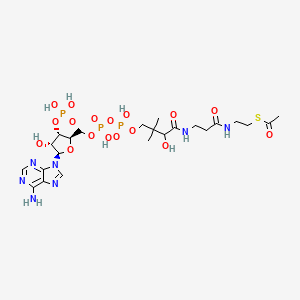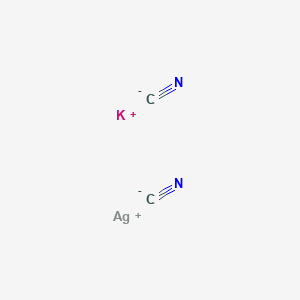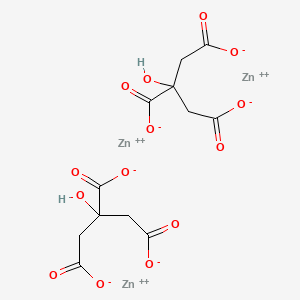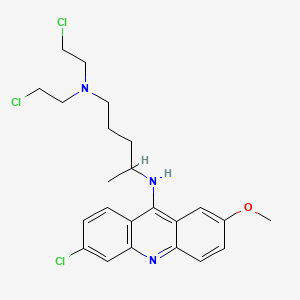
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrogen mustard analog of quinacrine used primarily as a stain in the studies of chromosomes and chromatin. Fluoresces by reaction with nucleic acids in chromosomes.
Aplicaciones Científicas De Investigación
Synthesis of DNA Interacting Agents : This compound has been used in synthesizing DNA bis-intercalating agents, such as N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine, which are significant in studying DNA interactions (Moloney, Kelly, & Mack, 2001).
Antiparasitic Activity Research : Research has explored the use of this compound in synthesizing bis(9-amino-6-chloro-2-methoxyacridines) to test their antiparasitic activity against Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum, showing the significance of the linker in these compounds for antiparasitic activity (Girault et al., 2000).
Cytostatic and Schistosomicidal Activities : This compound is involved in the preparation of 9-acridinyl derivatives and their potential as cytostatic agents against melanoma cells, as well as their schistosomicidal activities (Hansen, Langvad, Frandsen, & Buchardt, 1983).
Analytical Methods in Pharmacokinetics : The compound has been a focus in developing analytical methods for quantifying similar compounds in plasma, aiding pharmacokinetic studies (Karle & Olmeda, 1988).
Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis to understand molecular interactions, which is crucial for designing drugs with specific targets (Karle & Karle, 1988).
Antiviral Research : Certain derivatives of this compound have shown promising antiviral activities, offering potential for developing new antiviral agents (Lyakhov et al., 2000).
Gene Delivery Systems : Studies have explored its analogues like chloroquine in enhancing transfection in non-viral gene delivery systems, important for gene therapy (Cheng et al., 2006).
Antimalarial Research : An analogue of this compound has been evaluated for its anti-relapse activity against Plasmodium cynomolgi B, showing potential as an antimalarial agent (Dutta, Puri, Bhaduri, & Seth, 1989).
Propiedades
Número CAS |
64046-79-3 |
|---|---|
Nombre del producto |
1,4-Pentanediamine, N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)- |
Fórmula molecular |
C23H30Cl5N3O |
Peso molecular |
541.8 g/mol |
Nombre IUPAC |
1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C23H28Cl3N3O/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28) |
Clave InChI |
JETDZFFCRPFPDH-UHFFFAOYSA-N |
SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |
SMILES canónico |
CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Otros números CAS |
4213-45-0 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Sinónimos |
Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



